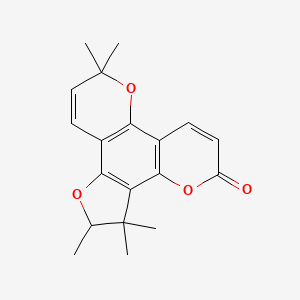

Citrusarin A

説明

Citrusarin A is a coumarin derivative isolated from the roots of Citrus plants. Coumarins are a class of organic compounds known for their diverse biological activities and are commonly found in various plant species. Citrusarin A, along with its analogs, has garnered interest due to its potential therapeutic properties and unique chemical structure .

特性

IUPAC Name |

4,5,5,15,15-pentamethyl-3,8,14-trioxatetracyclo[11.4.0.02,6.07,12]heptadeca-1(13),2(6),7(12),10,16-pentaen-9-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O4/c1-10-19(4,5)14-16(21-10)12-8-9-18(2,3)23-15(12)11-6-7-13(20)22-17(11)14/h6-10H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOIFNIMKVOPLGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C2=C(O1)C3=C(C4=C2OC(=O)C=C4)OC(C=C3)(C)C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Citrusarin A involves the extraction of the compound from the roots of Citrus plants. The process typically includes:

Extraction: The roots are dried and ground into a fine powder. The powder is then subjected to solvent extraction using ethanol or methanol.

Isolation: The extract is concentrated and subjected to chromatographic techniques such as column chromatography to isolate Citrusarin A.

Purification: Further purification is achieved using recrystallization or high-performance liquid chromatography (HPLC) to obtain pure Citrusarin A.

Industrial Production Methods: Industrial production of Citrusarin A may involve large-scale extraction processes using advanced techniques such as supercritical fluid extraction or microwave-assisted extraction. These methods enhance the efficiency and yield of the compound while maintaining its integrity.

化学反応の分析

Analysis of Citrus Limonoids

-

Citrus limonoids such as limonin, nomilin, and obacunone are extensively studied ( ). Key findings include:

-

Structural features : Limonoids typically contain dilactone rings, ester groups, and hydroxylated terpenoid backbones.

-

Reactivity : These compounds undergo hydrolysis, oxidation, and conjugation reactions (e.g., glucosidation) under physiological conditions ( ).

-

Example: Limonin (C₂₆H₃₀O₈) reacts with β-D-glucose to form limonin 17-β-D-glucoside (C₃₂H₄₂O₁₄) in plant tissues ( ).

-

Potential Misidentification or Nomenclature Issues

-

"Citrusarin A" may refer to:

-

A lesser-known limonoid not covered in the provided sources.

-

A synonym or variant of Citrusin (Compound 7), though no supporting evidence exists in the current data.

-

-

Recommendations:

-

Verify the compound’s IUPAC name, CAS number, or structural formula for accurate identification.

-

Cross-reference with specialized databases (e.g., CAS SciFinder, Reaxys) for peer-reviewed studies.

-

Limitations of Provided Sources

-

The search results focus on citric acid biosynthesis , limonoid pharmacology , citrus flavor chemistry , and analytical methods .

-

No studies address synthetic pathways, degradation, or functionalization of "Citrusarin A."

Suggested Next Steps

-

Expand literature review to include:

-

Patents or niche journals covering citrus-derived secondary metabolites.

-

Transcriptomic or metabolomic studies of Citrus species for novel compound discovery.

-

-

Experimental characterization :

-

Use NMR, MS, and X-ray crystallography to elucidate the structure and reactivity of "Citrusarin A."

-

Conduct in vitro assays to explore its stability, acid/base reactions, and enzymatic interactions.

-

科学的研究の応用

Citrusarin A has a wide range of scientific research applications, including:

Chemistry: Used as a precursor for synthesizing other coumarin derivatives with potential pharmaceutical applications.

Biology: Studied for its antioxidant and anti-inflammatory properties, which may have therapeutic implications.

作用機序

The mechanism of action of Citrusarin A involves its interaction with various molecular targets and pathways:

Antioxidant Activity: Citrusarin A scavenges free radicals and reduces oxidative stress by donating electrons or hydrogen atoms.

Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.

Metabolic Regulation: Citrusarin A modulates metabolic pathways, potentially influencing glucose and lipid metabolism.

類似化合物との比較

Peroxytamarin: Another coumarin derivative with similar biological activities.

Cis-casegravol: Shares structural similarities with Citrusarin A and exhibits comparable therapeutic properties.

Citrusarin B: An analog of Citrusarin A with slight structural variations, leading to differences in biological activity.

Uniqueness: Citrusarin A is unique due to its specific combination of a dimethylpyran ring and a dihydrofuran ring within the coumarin structure. This unique arrangement contributes to its distinct biological activities and potential therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。